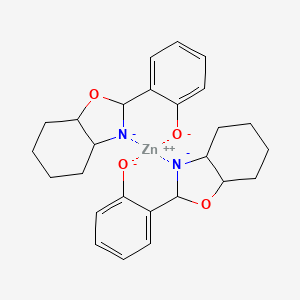
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate is a complex organozinc compound It is characterized by the presence of a zinc ion coordinated to a phenolate group and a benzoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate typically involves the reaction of zinc salts with the corresponding phenolate and benzoxazolyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zinc compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often facilitated by the addition of a base such as triethylamine to deprotonate the phenol group, allowing it to coordinate with the zinc ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The benzoxazolyl moiety can be reduced under specific conditions.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the phenolate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolate group can yield quinone derivatives, while reduction of the benzoxazolyl moiety can produce amine derivatives.
Scientific Research Applications
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including coatings and nanocomposites.
Mechanism of Action
The mechanism by which zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate exerts its effects involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-indazol-2-yl)phenolate
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both phenolate and benzoxazolyl ligands. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H30N2O4Zn-2 |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
InChI Key |
WKEQEHGNPCCAQM-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















